molecular formula C16H17N5OS B2737394 4-methyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-5-carboxamide CAS No. 2034339-47-2

4-methyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-5-carboxamide

Cat. No.: B2737394
CAS No.: 2034339-47-2
M. Wt: 327.41
InChI Key: UTUNVCFWWRNVHB-UHFFFAOYSA-N
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Description

The compound 4-methyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-5-carboxamide is a heterocyclic molecule featuring a thiazole core substituted with a pyrrole group and a tetrahydropyrazolo-pyridine-linked carboxamide moiety.

Properties

IUPAC Name

4-methyl-2-pyrrol-1-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-11-14(23-16(18-11)20-7-2-3-8-20)15(22)19-12-5-9-21-13(10-12)4-6-17-21/h2-4,6-8,12H,5,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUNVCFWWRNVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN4C(=CC=N4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-5-carboxamide is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18N4O\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}

This structure features a thiazole ring, a pyrrole moiety, and a tetrahydropyrazolo group, which are known to contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of thiazole and pyrazole exhibit significant antitumor properties. For instance, compounds containing similar structural motifs have shown inhibitory effects on various cancer cell lines. Research has demonstrated that pyrazole derivatives can inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory activity. Thiazoles are often associated with anti-inflammatory effects due to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines .

Antimicrobial Activity

Thiazole derivatives have been reported to possess antimicrobial properties. The presence of the thiazole ring in the structure may enhance its ability to interact with bacterial enzymes or membranes, leading to bactericidal effects. For example, pyrazole-based compounds have demonstrated significant activity against various bacterial strains .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression or inflammation.
  • Receptor Modulation : It could modulate receptor activity related to inflammation or cell proliferation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Demonstrated that pyrazole derivatives exhibit significant anticancer activity in breast cancer cell lines .
PLOS ONE (2021)Found that pyrrole-based compounds can enhance monoclonal antibody production while suppressing unwanted cellular growth .
PubMed (2014)Reported on the design and synthesis of thiazole derivatives with potent PDE3 inhibition and cardiotonic effects .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their diverse biological activities, particularly their antimicrobial properties. Research indicates that compounds similar to 4-methyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-5-carboxamide exhibit significant antibacterial effects. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. For example, studies have shown that certain thiazole derivatives can effectively target enzymes like transpeptidases in bacteria .

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study evaluating the cytotoxicity of novel thiazole derivatives reported potent activity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines . The mechanism of action may involve apoptosis induction through various signaling pathways.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of thiazole compounds. In vivo studies have shown that certain thiazole derivatives can reduce inflammation and pain in animal models. For example, compounds containing thiazole rings have been synthesized and tested for their analgesic and anti-inflammatory activities using models such as the "hot plate" and "acetic acid cramps" tests . The results indicated that these compounds could serve as potential non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against several bacterial strains. The results indicated that the derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

Another study focused on the synthesis of thiazole-based compounds and their evaluation against cancer cell lines. The findings revealed that several derivatives showed IC₅₀ values lower than those of conventional chemotherapeutics like doxorubicin . This suggests a promising avenue for developing new anticancer agents.

Case Study 3: Analgesic and Anti-inflammatory Properties

In an investigation into the anti-inflammatory effects of thiazole derivatives, researchers found that specific compounds significantly reduced inflammation in animal models compared to controls. This study supports the potential use of these compounds in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize this compound, we analyze structurally analogous molecules from the provided evidence, focusing on core scaffolds, substituents, and reported or inferred biological properties.

Table 1: Key Structural Features of Comparable Compounds

Compound ID/Name Core Structure Key Substituents Potential Functional Implications
Target Compound Thiazole + Pyrazolo-pyridine 4-methyl, 1H-pyrrol-1-yl, carboxamide Enhanced binding via pyrrole π-stacking; moderate lipophilicity
N-(4-Methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo-pyrimidine 4-methoxybenzyl, thienyl, trifluoromethyl High metabolic stability (CF3); possible CNS activity
938022-31-2/4-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide Thiazole + Benzothiazole 4-methyl, pyridin-3-yl, benzothiazole Dual thiazole/benzothiazole may enhance kinase inhibition
5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid Thiophene + Pyrazole Chloropyrazole, carboxylic acid Acidic group for solubility; halogen for bioactivity

Key Findings from Comparative Analysis

Core Scaffold Diversity :

  • The target compound’s thiazole-pyrazolo-pyridine hybrid contrasts with pyrazolo-pyrimidine in and thiazole-benzothiazole in . Pyrazolo-pyrimidines (e.g., ) often exhibit improved metabolic stability due to reduced ring strain compared to pyrazolo-pyridines. However, the pyridine ring in the target may offer stronger π-π interactions in receptor binding.

This contrasts with the thienyl group in , which offers sulfur-mediated interactions but lower π-electron density. The trifluoromethyl group in is a bioisostere for methyl but confers higher lipophilicity and oxidative resistance. The target’s 4-methyl substituent may reduce steric hindrance, favoring tighter binding in certain targets.

Carboxamide Linkage :

  • All compounds feature carboxamide groups, critical for hydrogen bonding with biological targets. The target’s linkage to a tetrahydropyrazolo-pyridine (vs. benzothiazole in ) may alter conformational flexibility, impacting selectivity.

Research Implications and Limitations

  • Lumping Strategy Relevance: As noted in , structurally similar compounds (e.g., thiazole/pyrazole derivatives) may be "lumped" for simplified modeling of physicochemical properties. However, subtle differences (e.g., trifluoromethyl vs. methyl) necessitate individual validation.
  • Data Gaps : Direct biological data for the target compound are absent in the provided evidence. Inferences rely on structural analogs (e.g., ), highlighting the need for experimental studies on binding affinity, solubility, and metabolic stability.

Q & A

Q. What are the key synthetic pathways for preparing this compound, and what intermediates are typically involved?

The synthesis involves multi-step organic reactions, including:

  • Formation of heterocyclic intermediates such as oxazole or pyrazole rings via cyclocondensation (e.g., using DMF-DMA as a cyclizing agent) .
  • Coupling reactions to introduce the pyrrole moiety (1H-pyrrol-1-yl) and tetrahydropyrazolo-pyridine group .
  • Final carboxamide linkage via activation of the thiazole-5-carboxylic acid intermediate . Critical intermediates include 5-aminopyrazoles and thiadiazole precursors .

Q. What characterization techniques are critical for confirming structural integrity?

  • NMR spectroscopy for verifying regiochemistry of substituents (e.g., pyrrole vs. pyrazole protons) .
  • X-ray crystallography to resolve ambiguities in fused-ring systems (e.g., pyrazolo-pyridine vs. pyrazolo-pyrimidine) .
  • HPLC-MS for purity assessment and molecular weight confirmation .
  • TLC monitoring during synthesis to track reaction progress .

Q. What are the primary biological targets or activities reported for this compound?

While direct evidence is limited, structurally related pyrazolo[1,5-a]pyridines and thiazole carboxamides exhibit:

  • Kinase inhibition (e.g., targeting JAK/STAT pathways) due to the thiazole-carboxamide scaffold .
  • Antimicrobial activity attributed to the pyrrole and tetrahydropyrazolo-pyridine moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) methodologies (e.g., factorial designs) to systematically test variables like solvent polarity (DMF vs. toluene), temperature, and catalyst loading .
  • Catalyst screening : Use palladium or copper catalysts for cross-coupling steps, as seen in analogous pyrazolo-pyrimidine syntheses .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in carboxamide formation .

Q. What computational strategies predict reactivity of intermediates in the synthesis pathway?

  • Quantum chemical calculations (e.g., DFT) to model transition states in cyclization steps, such as intramolecular Friedel-Crafts reactions .
  • Reaction path search algorithms (ICReDD methodology) to identify low-energy pathways for heterocycle formation, reducing trial-and-error experimentation .
  • Machine learning models trained on pyrazole/thiazole reaction datasets to predict regioselectivity in multi-component reactions .

Q. How should contradictory data in biological activity assays be addressed methodologically?

  • Dose-response validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .
  • Off-target profiling : Use kinase/GPCR panels to identify promiscuous binding caused by the tetrahydropyrazolo-pyridine group .
  • Metabolic stability testing : Assess compound degradation in liver microsomes, as unstable metabolites may skew bioactivity data .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents on the pyrrole (e.g., electron-withdrawing groups) and pyrazole (e.g., alkyl vs. aryl) to probe steric/electronic effects .
  • Crystallographic docking : Co-crystallize with target proteins (e.g., kinases) to identify key hydrogen bonds with the carboxamide group .
  • Free-Wilson analysis : Statistically correlate substituent modifications with bioactivity trends .

Contradiction Analysis and Troubleshooting

Q. How to resolve discrepancies in reported synthetic yields for analogous compounds?

  • Reaction monitoring : Use in-situ techniques (e.g., FTIR or Raman spectroscopy) to detect transient intermediates that may degrade under prolonged heating .
  • Purification protocols : Compare recrystallization (ethanol/water) vs. column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate pure product .

Q. Why do biological assays show variability in IC₅₀ values across studies?

  • Cell line differences : Test compound potency in isogenic cell lines to control for genetic background effects .
  • Serum protein binding : Measure free fraction using equilibrium dialysis, as high serum binding can artificially reduce apparent activity .

Methodological Resources

  • Synthetic protocols : Refer to multi-step procedures for pyrazolo[1,5-a]pyridines and thiazole carboxamides .
  • Computational tools : ICReDD’s reaction path search software and Gaussian for DFT modeling .
  • Assay guidelines : NIH/EPA standards for dose-response testing .

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